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Compound of Interest

3,4-Methylenedioxy PV9
Compound Name:
hydrochloride

Cat. No.: B593207

For Researchers, Scientists, and Drug Development Professionals
Introduction

3,4-Methylenedioxy-PV9 hydrochloride (MDPV9-HCI) is a synthetic cathinone derivative. As a
member of this class of compounds, it is characterized by a phenethylamine backbone with a
-keto group, a pyrrolidine ring, and a 3,4-methylenedioxy substituted aromatic ring. The
hydrochloride salt form enhances its solubility in polar solvents. Precise analytical
characterization of such compounds is critical for research, forensic analysis, and drug
development purposes. This technical guide provides a comprehensive overview of the
spectroscopic methods for the analysis of MDPV9-HCI, including Nuclear Magnetic Resonance
(NMR) spectroscopy, Gas Chromatography-Mass Spectrometry (GC-MS), Fourier-Transform
Infrared (FTIR) spectroscopy, and Ultraviolet-Visible (UV-Vis) spectroscopy. While specific
experimental data for MDPV9-HCI is not widely available in the public domain, this guide
outlines detailed experimental protocols and expected spectral characteristics based on the
analysis of structurally related synthetic cathinones.

Chemical and Physical Properties

A summary of the known chemical and physical properties of 3,4-Methylenedioxy-PV9
hydrochloride is presented in Table 1.

Table 1. Chemical and Physical Properties of 3,4-Methylenedioxy-PV9 Hydrochloride
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Property Value Reference

1-(1,3-benzodioxol-5-yl)-2-
Chemical Name (pyrrolidin-1-yl)octan-1-one
hydrochloride

MDPV9-HCI, 3,4-
Methylenedioxy-a-

Synonyms o
pyrrolidinooctanophenone
hydrochloride

Chemical Formula C19H27NOs - HCI

Molecular Weight 353.9 g/mol

CAS Number 24646-40-0

Appearance Crystalline solid (predicted)

UV Amax 236, 283, 321 nm

Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules,
providing detailed information about the carbon-hydrogen framework. For MDPV9-HCI, *H
NMR and 13C NMR are the primary techniques used.

Experimental Protocol: NMR Spectroscopy

A general protocol for the NMR analysis of a synthetic cathinone hydrochloride salt is as
follows:

o Sample Preparation: Dissolve approximately 5-10 mg of the sample in a suitable deuterated
solvent (e.g., Deuterated Chloroform (CDCIs), Deuterated Methanol (CDsOD), or Deuterated
Dimethyl Sulfoxide (DMSO-ds)). The choice of solvent is critical to ensure the sample is fully
dissolved and to avoid interference with the signals of interest.
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 Internal Standard: Add a small amount of a reference standard, such as Tetramethylsilane
(TMS), for chemical shift calibration (& = 0.00 ppm).

e Instrumentation: Acquire the spectra on a high-field NMR spectrometer (e.g., 300 MHz or
higher for *H NMR).

e 'H NMR Acquisition:
o Set the spectral width to approximately 15 ppm.
o Use a sufficient number of scans to achieve a good signal-to-noise ratio.
o Apply a 90° pulse angle.
e 13C NMR Acquisition:
o Use a wider spectral width, typically 0-220 ppm.
o Employ proton decoupling to simplify the spectrum and enhance sensitivity.

o A greater number of scans will be required compared to *H NMR due to the lower natural
abundance of the 13C isotope.

» Data Processing: Process the raw data by applying Fourier transformation, phase correction,
and baseline correction. Integrate the signals in the *H NMR spectrum to determine the
relative number of protons.

Expected Spectral Data

While specific NMR data for MDPV9-HCI is not available, Table 2 provides predicted *H NMR
chemical shifts and Table 3 provides predicted 33C NMR chemical shifts based on the analysis

of similar cathinone structures.

Table 2: Predicted *H NMR Spectral Data for 3,4-Methylenedioxy-PV9 Hydrochloride
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Predicted Chemical

Protons . Multiplicity Integration
Shift (6, ppm)
Aromatic (CeH3s) 6.8-7.5 m 3H
Methylenedioxy (-O-
Y Y ~6.0 s 2H
CHz2-0O-)
Methine (-CH-) 40-45 m 1H
Pyrrolidine (-NCH2-) 25-35 m 4H
Pyrrolidine (-CH2-) 1.8-2.2 m 4H
Alkyl Chain (-CHz-) 1.2-1.8 m 10H
Terminal Methyl (-
0.8-1.0 t 3H

CHs)

Table 3: Predicted 13C NMR Spectral Data for 3,4-Methylenedioxy-PV9 Hydrochloride

Carbon Predicted Chemical Shift (8, ppm)
Carbonyl (C=0) 195 - 205
Aromatic (CeHs) 108 - 150
Methylenedioxy (-O-CH2-0O-) ~101
Methine (-CH-) 60 - 70
Pyrrolidine (-NCH2-) 45 - 55
Pyrrolidine (-CHz2-) 20- 30
Alkyl Chain (-CHz-) 22 - 40
Terminal Methyl (-CHs) ~14
Workflow for NMR Analysis
© 2025 BenchChem. All rights reserved. 4 /13 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b593207?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Foundational & Exploratory

Check Availability & Pricing

Sample Preparation

Dissolve MDPV9-HCI in Deuterated Solvent

;

Add Internal Standard (TMS)

/

Acquire 1H NMR Spectrum

Data Acquisition

Acquire 13C NMR Spectrum

Fourier Transform

A

Phase & Baseline Correction

y

Chemical Shift Referencing

'

Integration & Peak Assignment

lStructural Elucidation

Click to download full resolution via product page

Caption: Workflow for NMR Spectroscopic Analysis.

Gas Chromatography-Mass Spectrometry (GC-MS)
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GC-MS is a powerful technique for separating and identifying volatile and semi-volatile
compounds. It is a cornerstone of forensic drug analysis.

Experimental Protocol: GC-MS Analysis

A typical GC-MS protocol for synthetic cathinones is as follows:

o Sample Preparation: Prepare a solution of the sample in a volatile organic solvent such as
methanol or acetonitrile at a concentration of approximately 1 mg/mL. Derivatization is
generally not required for pyrrolidine-containing cathinones.

e Instrumentation: Use a gas chromatograph coupled to a mass spectrometer with an electron
ionization (EI) source.

e GC Conditions:

o Column: A non-polar capillary column, such as a 5% phenyl-methylpolysiloxane column
(e.g., DB-5MS, 30 m x 0.25 mm i.d., 0.25 pum film thickness).

o Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

o Injector: Split/splitless injector, typically operated in split mode with a high split ratio to
prevent column overloading. Set the injector temperature to around 250-280°C.

o Oven Program: A temperature gradient is used to separate the components. A typical
program might be: start at 100°C, hold for 1 minute, then ramp at 15-20°C/min to 300°C
and hold for 5-10 minutes.

e MS Conditions:

o lonization: Electron lonization (EIl) at 70 eV.

[e]

Mass Analyzer: Quadrupole or ion trap.

o

Scan Range: Scan from m/z 40 to 550.

[¢]

Source Temperature: ~230°C.
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o Transfer Line Temperature: ~280°C.

o Data Analysis: Identify the compound by its retention time and by comparing its mass
spectrum to reference libraries and fragmentation patterns of similar compounds.

Expected Mass Spectrum and Fragmentation

The mass spectrum of MDPV9-HCI is expected to be dominated by fragmentation resulting
from a-cleavage adjacent to the carbonyl group and the pyrrolidine ring.

Table 4: Predicted Key Mass Fragments for 3,4-Methylenedioxy-PV9

m/z Predicted Fragment

319 [M]* (Molecular lon of Free Base)

[M - CsHis]* (Loss of the hexyl group from the

204 iminium ion)

149 [CsHs03]* (3,4-Methylenedioxybenzoyl cation)
126 [CsH1eN]* (Hexylpyrrolidin-1-ium)

70 [CaHsN]* (Pyrrolidin-1-ium)

Workflow for GC-MS Analysis

© 2025 BenchChem. All rights reserved. 7/13 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b593207?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Sample Preparation

Dissolve MDPV9-HCI in Volatile Solvent

Gas Chrowatography

Injection into GC

Y

Separation on Capillary Column

Mass Spi 'ctrometry

Electron lonization (70 eV)

Y

Mass Analysis (Quadrupole)

Y

Detection

/ Data Analysis

Retention Time Identification Mass Spectrum Interpretation

Y

Library Matching

Compound Identification

Click to download full resolution via product page

Caption: Workflow for GC-MS Spectroscopic Analysis.

Fourier-Transform Infrared (FTIR) Spectroscopy
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FTIR spectroscopy provides information about the functional groups present in a molecule by
measuring the absorption of infrared radiation.

Experimental Protocol: FTIR Spectroscopy
For a solid sample like MDPV9-HCI, the following methods are suitable:
o Attenuated Total Reflectance (ATR):

o Place a small amount of the crystalline solid directly onto the ATR crystal (e.g., diamond or
zinc selenide).

o Apply pressure using the anvil to ensure good contact between the sample and the
crystal.

o Collect the spectrum. This is a rapid and non-destructive method.
e Potassium Bromide (KBr) Pellet:

o Grind a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry KBr
powder in an agate mortar until a fine, homogeneous powder is obtained.

o Press the powder into a thin, transparent pellet using a hydraulic press.
o Place the pellet in the sample holder and acquire the spectrum.

e |nstrumentation:

[e]

Use a standard FTIR spectrometer.

(¢]

Collect the spectrum over the mid-infrared range (typically 4000-400 cm™1).

[¢]

Co-add a sufficient number of scans (e.g., 16 or 32) to obtain a high-quality spectrum.

o

Acquire a background spectrum of the empty ATR crystal or a blank KBr pellet.

Expected FTIR Spectral Data
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The FTIR spectrum of MDPV9-HClI is expected to show characteristic absorption bands for its
functional groups.

Table 5: Predicted FTIR Absorption Bands for 3,4-Methylenedioxy-PV9 Hydrochloride

Wavenumber (cm~?) Functional Group Vibration

N-H stretch (from

3000 - 2700 R3sN+-H ,
hydrochloride)
2950 - 2850 C-H Aliphatic stretch
~1680 C=0 Carbonyl stretch
~1600, ~1480 c=C Aromatic ring stretch
Aryl ether and methylenedioxy
~1250, ~1040 C-0-C
stretch
~1100 C-N Stretch

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule
and is particularly useful for compounds containing chromophores, such as the aromatic ring in
MDPV9-HCI.

Experimental Protocol: UV-Vis Spectroscopy

o Sample Preparation: Prepare a dilute solution of the sample in a UV-transparent solvent,
such as methanol or ethanol. The concentration should be adjusted to yield an absorbance
value between 0.2 and 1.0 at the wavelength of maximum absorbance (Amax).

¢ Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
¢ Measurement:

o Use a matched pair of quartz cuvettes.
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o Fill the reference cuvette with the pure solvent and the sample cuvette with the sample
solution.

o Scan the spectrum over a range of approximately 200-400 nm.

o Data Analysis: Identify the wavelength(s) of maximum absorbance (Amax).

UV-Vis Spectral Data

The UV-Vis spectrum of MDPV9-HCI has been reported with the following absorption maxima:

Table 6: UV-Vis Absorption Maxima for 3,4-Methylenedioxy-PV9 Hydrochloride

Amax (nm)

236

283

321

These absorptions are characteristic of the substituted benzoyl chromophore.

Logical Relationship of Spectroscopic Techniques
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Caption: Interrelation of Spectroscopic Techniques.

Conclusion
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The comprehensive spectroscopic analysis of 3,4-Methylenedioxy-PV9 hydrochloride requires
a multi-technique approach. While specific, publicly available spectral data for this compound is
limited, the application of standard analytical protocols for synthetic cathinones allows for its
unequivocal identification and characterization. NMR spectroscopy is essential for detailed
structural elucidation, GC-MS provides sensitive detection and fragmentation information for
identification, FTIR confirms the presence of key functional groups, and UV-Vis spectroscopy
characterizes the electronic properties of the chromophore. The methodologies and expected
data presented in this guide serve as a valuable resource for researchers and analysts working
with this and related compounds. It is strongly recommended to confirm any findings against a
certified reference standard whenever possible.

 To cite this document: BenchChem. [Spectroscopic Analysis of 3,4-Methylenedioxy-PV9
Hydrochloride: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b593207#spectroscopic-analysis-of-3-4-
methylenedioxy-pv9-hydrochloride]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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